Hydroxysteroid 17-beta-dehydrogenase 13, commonly referred to as HSD17B13, is an enzyme that plays a crucial role in lipid metabolism and has been implicated in various liver diseases, particularly non-alcoholic fatty liver disease (NAFLD). The compound HSD17B13-IN-57 is a selective inhibitor of this enzyme, which has garnered attention for its potential therapeutic applications in treating liver conditions.
HSD17B13-IN-57 is synthesized from a series of chemical modifications aimed at enhancing the potency and selectivity of HSD17B13 inhibitors. The compound belongs to the class of small molecule inhibitors targeting the hydroxysteroid dehydrogenase family, specifically designed to modulate the activity of HSD17B13, which is associated with lipid droplet metabolism in hepatocytes.
The synthesis of HSD17B13-IN-57 involves several key steps:
The molecular structure of HSD17B13-IN-57 reveals several important features:
HSD17B13-IN-57 undergoes specific chemical reactions that are essential for its activity:
The mechanism by which HSD17B13-IN-57 exerts its effects involves:
HSD17B13-IN-57 exhibits several notable properties:
HSD17B13-IN-57 is primarily investigated for its therapeutic potential in:
CAS No.: 31053-55-1
CAS No.: 108351-51-5
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 55064-20-5